molecular formula C8H8FIS2 B6287018 (2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) CAS No. 2586127-06-0

(2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane)

Cat. No.: B6287018
CAS No.: 2586127-06-0
M. Wt: 314.2 g/mol
InChI Key: NTKVQUSGPUMWIO-UHFFFAOYSA-N
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Description

(2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H8FIS2 and a molecular weight of 314.18 g/mol It is characterized by the presence of fluorine and iodine atoms on a phenylene ring, with two methylsulfane groups attached

Preparation Methods

The synthesis of (2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale operations.

Chemical Reactions Analysis

(2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive species, such as hydrogen or a halide. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The fluorine and iodine atoms on the phenylene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, depending on its functionalized derivatives.

    Pathways Involved: The pathways affected by this compound are related to its chemical structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

(2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane) can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

2-fluoro-5-iodo-1,3-bis(methylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIS2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKVQUSGPUMWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1F)SC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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